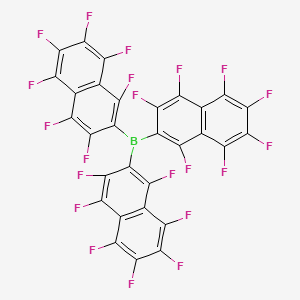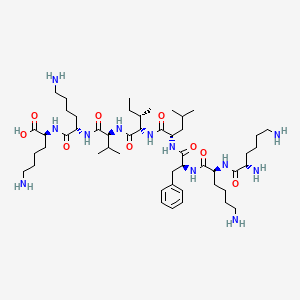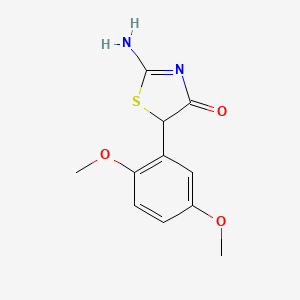
Borane, tris(1,3,4,5,6,7,8-heptafluoro-2-naphthalenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Borane, tris(1,3,4,5,6,7,8-heptafluoro-2-naphthalenyl)- is a specialized organoboron compound known for its unique chemical properties and applications. This compound is characterized by the presence of three heptafluoro-2-naphthalenyl groups attached to a central boron atom. The extensive fluorination of the naphthalenyl groups imparts significant stability and reactivity to the compound, making it a valuable reagent in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Borane, tris(1,3,4,5,6,7,8-heptafluoro-2-naphthalenyl)- typically involves the reaction of heptafluoro-2-naphthalenyl lithium with a boron trihalide, such as boron trichloride. The reaction is carried out under an inert atmosphere to prevent the hydrolysis of the boron trihalide. The general reaction scheme is as follows:
3C10H2F7Li+BCl3→B(C10H2F7)3+3LiCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the desired product with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions: Borane, tris(1,3,4,5,6,7,8-heptafluoro-2-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form borohydrides.
Substitution: The fluorine atoms on the naphthalenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products:
Oxidation: Boronic acids and borate esters.
Reduction: Borohydrides.
Substitution: Substituted naphthalenyl boranes.
Aplicaciones Científicas De Investigación
Borane, tris(1,3,4,5,6,7,8-heptafluoro-2-naphthalenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydroboration and Suzuki-Miyaura coupling.
Biology: The compound is explored for its potential in drug delivery systems due to its stability and reactivity.
Medicine: Research is ongoing to investigate its use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Borane, tris(1,3,4,5,6,7,8-heptafluoro-2-naphthalenyl)- involves its role as a Lewis acid. The boron atom, being electron-deficient, can accept electron pairs from nucleophiles, facilitating various chemical reactions. The extensive fluorination of the naphthalenyl groups enhances the electron-withdrawing effect, increasing the compound’s reactivity. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery.
Comparación Con Compuestos Similares
- Tris(pentafluorophenyl)borane
- Tris(3,4,5-trifluorophenyl)borane
- Tris(2,4,6-trifluorophenyl)borane
Comparison: Borane, tris(1,3,4,5,6,7,8-heptafluoro-2-naphthalenyl)- is unique due to the extensive fluorination of its naphthalenyl groups, which imparts higher stability and reactivity compared to other similar compounds. The larger aromatic system of the naphthalenyl groups also contributes to its distinct chemical behavior, making it a valuable reagent in specialized applications.
Propiedades
Número CAS |
204930-04-1 |
|---|---|
Fórmula molecular |
C30BF21 |
Peso molecular |
770.1 g/mol |
Nombre IUPAC |
tris(1,3,4,5,6,7,8-heptafluoronaphthalen-2-yl)borane |
InChI |
InChI=1S/C30BF21/c32-10-1-4(19(41)28(50)25(47)16(1)38)13(35)22(44)7(10)31(8-11(33)2-5(14(36)23(8)45)20(42)29(51)26(48)17(2)39)9-12(34)3-6(15(37)24(9)46)21(43)30(52)27(49)18(3)40 |
Clave InChI |
NZDLCZVQZZPUBG-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C2=C(C(=C1F)F)C(=C(C(=C2F)F)F)F)F)(C3=C(C4=C(C(=C3F)F)C(=C(C(=C4F)F)F)F)F)C5=C(C6=C(C(=C5F)F)C(=C(C(=C6F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Ethoxy-N-methyl-6-{(E)-[2-(methylamino)phenyl]diazenyl}acridin-9-amine](/img/structure/B12582710.png)
![N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine](/img/structure/B12582719.png)

![(1R,4R,5S,7R)-5-{[tert-Butyl(dimethyl)silyl]oxy}-7-{(3R)-3-{[tert-butyl(dimethyl)silyl]oxy}-4-[3-(trifluoromethyl)phenoxy]but-1-en-1-yl}bicyclo[2.2.1]heptan-2-one](/img/structure/B12582736.png)
![Benzamide, 4-chloro-N-[2-(1H-imidazol-1-yl)-2-phenylethyl]-](/img/structure/B12582739.png)

![Silane, trichloro[2-(9H-fluoren-9-yl)ethyl]-](/img/structure/B12582766.png)
![4-[(E)-{4-[Di([1,1'-biphenyl]-4-yl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B12582767.png)
![5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentan-1-ol](/img/structure/B12582775.png)

![4-[(2,5-Dimethylphenoxy)methyl]-1-(methanesulfonyl)piperidine](/img/structure/B12582786.png)
![N-Cyclopropyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12582792.png)
